Cas no 1260663-12-4 (2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine)

2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-[5-(TRIFLUOROMETHYL)THIEN-2-YL]ETHANAMINE
- 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine
- 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine
- AB72556
- 2-[5-(trifluoromethyl)thiophen-2-yl]ethanamine
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- インチ: 1S/C7H8F3NS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2H,3-4,11H2
- InChIKey: PRYRJWHPSRLJDH-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)(F)F)=CC=C1CCN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 148
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 54.3
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3835-2.5g |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 95%+ | 2.5g |
$3252.0 | 2023-09-06 | |
Enamine | EN300-150285-1.0g |
2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine |
1260663-12-4 | 1.0g |
$0.0 | 2023-07-07 | ||
TRC | T178126-100mg |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 100mg |
$ 475.00 | 2022-06-03 | ||
Life Chemicals | F2147-3835-0.5g |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 95%+ | 0.5g |
$1544.0 | 2023-09-06 | |
Life Chemicals | F2147-3835-5g |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 95%+ | 5g |
$4878.0 | 2023-09-06 | |
Life Chemicals | F2147-3835-1g |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 95%+ | 1g |
$1626.0 | 2023-09-06 | |
Life Chemicals | F2147-3835-10g |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 95%+ | 10g |
$6945.0 | 2023-09-06 | |
TRC | T178126-500mg |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 500mg |
$ 1815.00 | 2022-06-03 | ||
TRC | T178126-1g |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 1g |
$ 2815.00 | 2022-06-03 | ||
Life Chemicals | F2147-3835-0.25g |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine |
1260663-12-4 | 95%+ | 0.25g |
$1466.0 | 2023-09-06 |
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amineに関する追加情報
2-(5-(Trifluoromethyl)Thiophen-2-Yl)Ethan-1-Amine: A Comprehensive Overview
The compound 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine, identified by the CAS number 1260663-12-4, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structure and potential applications in various scientific domains. The molecule consists of a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethanamine group at the 2-position, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery and material science. The presence of the trifluoromethyl group introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine a valuable candidate for exploring new pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive compounds.
In terms of synthesis, this compound can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the thiophene-based framework. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, leading to higher yields and improved purity.
The physical properties of 1260663-12-4 are well-documented, with a melting point of approximately 85°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions of this compound. Quantum mechanical calculations have provided insights into its electronic structure, which is crucial for understanding its reactivity in different chemical environments. These studies have also shed light on potential applications in optoelectronic materials, where the molecule's ability to absorb light in the visible spectrum could be harnessed for photovoltaic devices.
In conclusion, 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine represents a promising compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent research findings, positions it as a key player in advancing both academic and industrial research efforts.
1260663-12-4 (2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine) 関連製品
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